Cas no 1207181-63-2 (Scutebata G)

Scutebata G 化学的及び物理的性質
名前と識別子
-
- Scutebata G
- (3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-Bis(benzoyloxy)-4a,6a,7,10b -tetramethyl-5'-oxo-1,2,4',4a,5,5',6,6a,9,10,10a,10b-dodecahydros piro[benzo[f]chromene-3,3'-furan]-6-yl nicotinate
- [ "" ]
- DTXSID901098207
- [(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate
- FS-10234
- (3S,4a(2)aR,5a(2)S,6a(2)R,6a(2)aR,10a(2)R,10a(2)aS,10a(2)bR)-5a(2),10a(2)-Bis(benzoyloxy)-1a(2),2a(2),4a(2)a,5a(2),6a(2),6a(2)a,9a(2),10a(2),10a(2)a,10a(2)b-decahydro-4a(2)a,6a(2)a,7a(2),10a(2)b-tetramethyl-5-oxospiro[furan-3(2H),3a(2)-[3H]naphtho[2,1-b]pyran]-6a(2)-yl 3-pyridinecarboxylate
- AKOS032962205
- 1207181-63-2
-
- インチ: InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1
- InChIKey: GREIZWACRDERNJ-RXCLYVCLSA-N
- SMILES: CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)c5ccccc5)OC(=O)c6cccnc6)C)OC(=O)c7ccccc7
計算された属性
- 精确分子量: 679.27800
- 同位素质量: 679.278
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 50
- 回転可能化学結合数: 9
- 複雑さ: 1370
- 共价键单元数量: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- XLogP3: 6.2
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 775.0±60.0 °C at 760 mmHg
- フラッシュポイント: 422.5±32.9 °C
- PSA: 127.32000
- LogP: 6.30540
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Scutebata G Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scutebata G Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S52500-5 mg |
Scutebata G |
1207181-63-2 | 5mg |
¥6400.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5573-1 ml * 10 mm |
Scutebata G |
1207181-63-2 | 1 ml * 10 mm |
¥ 6860 | 2024-07-19 | ||
TargetMol Chemicals | TN5573-5 mg |
Scutebata G |
1207181-63-2 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5573-5 mg |
Scutebata G |
1207181-63-2 | 5mg |
¥6115.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5573-5mg |
Scutebata G |
1207181-63-2 | 5mg |
¥ 4510 | 2024-07-19 | ||
TargetMol Chemicals | TN5573-1 mL * 10 mM (in DMSO) |
Scutebata G |
1207181-63-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
A2B Chem LLC | AE17574-5mg |
Scutebata G |
1207181-63-2 | 5mg |
$802.00 | 2024-04-20 |
Scutebata G 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Scutebata Gに関する追加情報
Scutebata G: A Comprehensive Overview
Scutebata G (CAS No. 1207181-63-2) is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, primarily isolated from the roots of *Scutellaria baicalensis* (commonly known as Chinese skullcap), belongs to the class of flavonoids, which are widely recognized for their potent antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential applications in treating various chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
The chemical structure of Scutebata G is characterized by a flavonoid backbone with specific substituents that contribute to its unique biological activities. Researchers have employed advanced spectroscopic techniques, such as NMR and MS, to elucidate its structure and confirm its identity. These findings have been published in reputable journals, underscoring the compound's structural integrity and bioavailability.
One of the most promising areas of research involving Scutebata G is its role in neuroprotection. Studies conducted on animal models have demonstrated its ability to mitigate oxidative stress and inflammation in the brain, which are key contributors to conditions like Alzheimer's disease and Parkinson's disease. Furthermore, preclinical trials have shown that Scutebata G can enhance cognitive function by modulating neurotransmitter systems and improving synaptic plasticity.
In the context of cardiovascular health, Scutebata G has been shown to exert beneficial effects on endothelial function and lipid metabolism. By inhibiting the activity of enzymes such as HMG-CoA reductase, it can help reduce cholesterol levels and prevent the progression of atherosclerosis. Additionally, its anti-inflammatory properties may contribute to a reduced risk of myocardial infarction and stroke.
The anticancer potential of Scutebata G is another area of intense research interest. Experimental studies have revealed that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. Its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, makes it a compelling candidate for targeted cancer therapy. Moreover, recent findings suggest that Scutebata G may enhance the efficacy of conventional chemotherapeutic agents while mitigating their side effects.
From a pharmacokinetic standpoint, Scutebata G exhibits favorable absorption and bioavailability profiles when administered orally. However, its stability in vivo remains a subject of investigation. Researchers are exploring various delivery systems, including nanoparticle-based formulations, to optimize its therapeutic potential.
In conclusion, Scutebata G (CAS No. 1207181-63-2) represents a significant advancement in the realm of natural product-based therapeutics. With its diverse pharmacological activities and promising preclinical results, it holds great potential for addressing some of the most pressing health challenges of our time. As research continues to unfold, Scutebata G may pave the way for innovative treatments that leverage the power of nature to improve human well-being.
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